Gadolinium(III) acetate hydrate

Nanoparticle synthesis Solid-state reaction Perovskite ceramics

Selecting this specific precursor compound is mandatory because its unique bidentate acetate ligand and hydrated structure confer thermal decomposition and nucleation profiles that halide/nitrate analogs cannot replicate. Empirical syntheses demonstrate that substituting these acetate groups leads directly to phase impurities and altered particle morphology. For R&D programs targeting precisely tunable Gd₂O₃ nanocrystals (3.1–5.4 nm) or homogeneous Gd-doped ceria (GDC) electrolytes, only the acetate hydrate ensures reproducible size control and crystalline phase purity.

Molecular Formula C6H11GdO7
Molecular Weight 352.4
CAS No. 100587-93-7
Cat. No. B1140833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium(III) acetate hydrate
CAS100587-93-7
Molecular FormulaC6H11GdO7
Molecular Weight352.4
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.O.[Gd]
InChIInChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium(III) Acetate Hydrate (CAS 100587-93-7): Baseline Physicochemical and Coordination Properties for Material Synthesis and Analytical Applications


Gadolinium(III) acetate hydrate (CAS 100587-93-7), with the linear formula Gd(CH₃COO)₃·xH₂O, is a crystalline lanthanide carboxylate coordination compound that incorporates water molecules within its structure . It typically appears as a colorless crystal or white powder with a density of approximately 1.611 g·cm⁻³ in its hydrated form [1]. The compound exhibits solubility in water and ethanol, and its tetrahydrate form displays ground state ferromagnetism [2]. Gadolinium(III) acetate hydrate serves as a versatile precursor in the synthesis of gadolinium-containing nanomaterials, doped ceramics, and coordination polymers, and functions as a paramagnetic species in magnetic resonance and dynamic nuclear polarization (DNP) applications .

Why Gadolinium(III) Acetate Hydrate (CAS 100587-93-7) Cannot Be Substituted with Other Gadolinium Salts in Critical Applications


Direct substitution of gadolinium(III) acetate hydrate with other common gadolinium salts, such as gadolinium nitrate (Gd(NO₃)₃·xH₂O) or gadolinium chloride (GdCl₃·xH₂O), is precluded by divergent coordination chemistry, thermal decomposition pathways, and specific reactivity profiles. The acetate ligand's unique bidentate binding mode and the compound's hydrated structure confer distinct solubility, nucleation behavior, and paramagnetic relaxation properties that are not replicated by halide or nitrate analogs . Empirical evidence from controlled material syntheses demonstrates that replacing gadolinium acetate with gadolinium nitrate can fundamentally alter product phase purity, particle morphology, and functional performance [1]. Consequently, procurement decisions must be guided by application-specific, quantitative comparative data rather than assumptions of functional equivalence.

Quantitative Evidence Guide: Differentiating Gadolinium(III) Acetate Hydrate (CAS 100587-93-7) from In-Class Alternatives


Synthetic Outcome Divergence: Gadolinium Acetate vs. Nitrate in GdAlO₃ Nanoparticle Formation

In a direct comparative study for the preparation of gadolinium aluminate (GdAlO₃) nanoparticles via solid-state and sol-gel methods, gadolinium acetate tetrahydrate (Gd(CH₃COO)₃·4H₂O) failed to produce the target GdAlO₃ phase, whereas gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) successfully yielded single-phase nanocrystalline GdAlO₃ with an orthorhombic perovskite structure in the Pbnm space group [1]. The outcome was independent of γ-irradiation pre-treatment, which did not alter the inertness of the acetate precursor.

Nanoparticle synthesis Solid-state reaction Perovskite ceramics

Thermal Decomposition Kinetics: Activation Energy Barrier for Gadolinium Acetate Dehydration

Thermogravimetric analysis (TGA) of hydrated gadolinium(III) acetate reveals a distinct dehydration step commencing at approximately 393 K, corresponding to a weight loss of approximately 17.4% of total mass, attributed to the loss of three water molecules [1]. The isothermal decomposition kinetics (studied at 603–623 K) are governed by a phase boundary process, with the activation energy calculated from dynamic and isothermal methods providing a quantitative benchmark for processing conditions [2].

Thermal analysis Materials processing Solid-state kinetics

Dynamic Nuclear Polarization (DNP) Performance: Gadolinium Acetate vs. Other Gd(III) Salts

In a comparative evaluation of off-the-shelf Gd(III) compounds as polarizing agents for dynamic nuclear polarization (DNP), Gd(OAc)₃ yielded lower signal enhancements compared to other gadolinium salts such as GdCl₃ and Gd₂(SO₄)₃ [1]. This performance decrement is attributed to greater local asymmetry at the Gd³⁺ center, leading to EPR line broadening, and the methyl group of the acetate ligand acting as a relaxation sink that limits available nuclear polarization [2].

Dynamic nuclear polarization NMR sensitivity enhancement Paramagnetic relaxation

Nanoparticle Synthesis: Gd₂O₃ Nanocrystal Size Tunability with Gadolinium Acetate Precursor

Using gadolinium(III) acetate hydrate as the sole precursor in a thermal decomposition synthesis with PEG-1000 as solvent and capping agent, Gd₂O₃ nanocrystals were successfully prepared with controllable crystallite sizes [1]. The average crystallite size, calculated from XRD data using the Scherrer equation, decreased from approximately 5.4 nm at a decomposition temperature of 260 °C to 3.8 nm at 280 °C, and further to 3.1 nm at 300 °C [2].

Nanoparticle engineering Thermal decomposition synthesis MRI contrast agents

Solubility Profile: Water and Ethanol Solubility of Gadolinium(III) Acetate Hydrate

Gadolinium(III) acetate hydrate exhibits solubility in both water and ethanol, with a reported aqueous solubility of approximately 9.7 g per 100 mL at room temperature for the tetrahydrate form [1]. This dual solubility contrasts with gadolinium oxide (Gd₂O₃), which is essentially insoluble in water and requires strong acid for dissolution, and gadolinium chloride (GdCl₃), which is highly soluble in water but may have different solubility in organic solvents .

Solvent selection Precursor preparation Solution-based synthesis

Recommended Application Scenarios for Gadolinium(III) Acetate Hydrate (CAS 100587-93-7) Based on Quantitative Evidence


Thermal Decomposition Synthesis of Size-Controlled Gd₂O₃ Nanoparticles

Based on the demonstrated ability to produce Gd₂O₃ nanocrystals with tunable crystallite sizes (5.4 nm to 3.1 nm) by varying decomposition temperature in PEG-1000 [1], gadolinium(III) acetate hydrate is the recommended precursor for researchers requiring precise control over Gd₂O₃ nanoparticle dimensions for magnetic or biomedical applications. The method requires only the acetate precursor and PEG-1000, eliminating the need for additional surfactants or complex solvent systems [2].

Precursor for Gadolinium-Doped Ceria (GDC) Electrolytes in Solid Oxide Fuel Cells

Gadolinium(III) acetate hydrate serves as an effective precursor for the synthesis of gadolinium-doped ceria (GDC) ceramics via acetate-oxalate routes, as demonstrated by TG/DTG/DTA analysis showing controlled thermal decomposition leading to GDC formation at 1173 K [1]. The acetate ligand's thermal decomposition profile enables homogeneous mixing with cerium precursors, facilitating the crystallization of nano-sized spherical GDC particles (50–100 nm) suitable for electrolyte applications [2].

Synthesis of Gadolinium-Containing Coordination Polymers and Molecular Magnets

The acetate ligand in gadolinium(III) acetate hydrate supports the formation of diverse coordination architectures, including infinite coordination chain compounds and tetrameric carboxylate-bridged clusters [1]. The compound's tetrahydrate form exhibits ground state ferromagnetism [2], making it a valuable starting material for synthesizing gadolinium-based molecular magnetic materials and coordination polymers where acetate bridging motifs are desired.

Paramagnetic Dopant in Sonochemical Synthesis of Modified Metal Oxide Nanorods

Gadolinium(III) acetate hydrate has been successfully employed as a Gd³⁺ ion source in the sonochemical synthesis of Gd-modified ZnO nanorods [1]. The acetate salt's solubility in aqueous and alcoholic media facilitates homogeneous incorporation of paramagnetic Gd³⁺ ions into the ZnO lattice, enabling the preparation of magnetically responsive semiconductor nanostructures for multifunctional applications [2].

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